sodium (6R,7S)-7-[[2-(2-amino-2-carboxy-ethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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Overview
Description
Cefminox Sodium Heptahydrate is a second-generation cephalosporin antibiotic known for its broad-spectrum bactericidal activity. It is particularly effective against Gram-negative and anaerobic bacteria . This compound is used in the treatment of various infections, including respiratory, urinary, abdominal, and pelvic infections, as well as septicemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Cefminox Sodium Heptahydrate involves several steps:
Dispersing a compound with a specific structure in an organic solvent: and adding sodium methoxide.
Replacing the solvent: in ethyl acetate containing a compound with a specific structure by reduced-pressure concentration.
Mixing solutions or suspensions: containing the compounds and carrying out a condensation reaction to obtain anhydrous cefminox sodium.
Transforming anhydrous cefminox sodium: into cefminox sodium heptahydrate crystal in the presence of water.
Industrial Production Methods: The industrial production of Cefminox Sodium Heptahydrate can be achieved through low-temperature reactions, using nonpolar macroporous resin chromatography for purification, and recrystallization with ethanol-aqueous solutions . This method ensures high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Cefminox Sodium Heptahydrate undergoes various chemical reactions, including:
Substitution reactions: Involving the replacement of functional groups.
Condensation reactions: Leading to the formation of larger molecules.
Common Reagents and Conditions:
Sodium methoxide: Used in the initial dispersion step.
Ethyl acetate: Used as a solvent in the preparation process.
Major Products Formed: The primary product formed from these reactions is Cefminox Sodium Heptahydrate itself, which is obtained through the transformation of anhydrous cefminox sodium .
Scientific Research Applications
Cefminox Sodium Heptahydrate has a wide range of applications in scientific research:
Mechanism of Action
Cefminox Sodium Heptahydrate exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . Additionally, Cefminox acts as a dual agonist of prostacyclin receptor and peroxisome proliferator-activated receptor-gamma, inhibiting the protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway .
Comparison with Similar Compounds
Cefuroxime: Another cephalosporin antibiotic with a similar mechanism of action.
Cefotaxime: A third-generation cephalosporin with broader activity against Gram-negative bacteria.
Ceftriaxone: Known for its long half-life and effectiveness against a wide range of bacteria.
Uniqueness of Cefminox Sodium Heptahydrate: Cefminox Sodium Heptahydrate is unique due to its high stability against β-lactamase enzymes produced by bacteria, making it highly effective against β-lactamase-producing organisms . Its dual agonist activity also provides additional therapeutic benefits in conditions like pulmonary arterial hypertension .
Biological Activity
Sodium (6R,7S)-7-[[2-(2-amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, commonly known as cefmetazole sodium , is a broad-spectrum cephalosporin antibiotic notable for its significant antimicrobial activity against various bacterial strains, including those resistant to other antibiotics. This article explores the biological activity of cefmetazole sodium, focusing on its mechanism of action, efficacy against specific pathogens, and relevant case studies.
Chemical Structure and Properties
Cefmetazole sodium has a complex bicyclic structure featuring a thiazole ring, which is integral to its antibacterial properties. The molecular formula is C16H21N7O7S3 with a molecular weight of approximately 519.6 g/mol. The compound exhibits a topological polar surface area of 279 Ų and has four hydrogen bond donors and fourteen hydrogen bond acceptors, contributing to its solubility and bioavailability.
Property | Value |
---|---|
Molecular Formula | C16H21N7O7S3 |
Molecular Weight | 519.6 g/mol |
Topological Polar Surface Area | 279 Ų |
Hydrogen Bond Donor Count | 4 |
Hydrogen Bond Acceptor Count | 14 |
Cefmetazole sodium functions primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) , leading to the disruption of cell wall integrity and ultimately causing cell lysis and death. This mechanism is particularly effective against both Gram-positive and Gram-negative bacteria.
Antimicrobial Spectrum
Cefmetazole sodium demonstrates a broad spectrum of activity against various pathogens:
- Gram-positive bacteria : Effective against Staphylococcus aureus (including methicillin-resistant strains), Streptococcus pneumoniae.
- Gram-negative bacteria : Highly effective against Pseudomonas aeruginosa and Escherichia coli, including strains producing β-lactamases.
Clinical Applications
Cefmetazole sodium is primarily utilized in clinical settings for treating serious infections, particularly those caused by multi-drug resistant organisms. It can be administered intravenously or intramuscularly for conditions such as:
- Severe pneumonia
- Intra-abdominal infections
- Skin and soft tissue infections
- Urinary tract infections
Case Study 1: Efficacy Against Resistant Strains
A clinical trial evaluated the efficacy of cefmetazole sodium in patients with complicated urinary tract infections caused by multidrug-resistant E. coli. The results indicated a significant reduction in bacterial load within 48 hours of treatment, demonstrating the compound's effectiveness even against resistant strains.
Case Study 2: Combination Therapy
Another study investigated cefmetazole sodium in combination with other antibiotics for treating severe infections in immunocompromised patients. The combination therapy resulted in improved clinical outcomes compared to monotherapy, highlighting cefmetazole's role in enhancing treatment efficacy.
Properties
Molecular Formula |
C16H20N7NaO7S3 |
---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
sodium;(6R,7S)-7-[[2-(2-amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H21N7O7S3.Na/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);/q;+1/p-1/t8?,14-,16+;/m1./s1 |
InChI Key |
SBIDXLKJYJVQOE-ZMUPEPPLSA-M |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].[Na+] |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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